

An In-depth Technical Guide to 6-Octanoyl Sucrose: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Octanoyl Sucrose

Cat. No.: B123093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octanoyl Sucrose is a sucrose monoester, a class of non-ionic surfactants synthesized by esterifying sucrose with a fatty acid. Specifically, it is the result of the formal condensation of a molecule of octanoic acid (a saturated fatty acid with eight carbon atoms) with one of the hydroxyl groups of sucrose. This modification imparts amphiphilic properties to the sucrose molecule, making it surface-active and useful in a variety of applications, including as an emulsifier, a stabilizer, and a potential bioactive agent in the food, cosmetic, and pharmaceutical industries. This guide provides a comprehensive overview of the chemical and physical properties of **6-Octanoyl Sucrose**, detailed experimental protocols for its synthesis and purification, and a discussion of its biological activities.

Chemical and Physical Properties

The chemical and physical properties of **6-Octanoyl Sucrose** are summarized in the tables below. These properties are crucial for its application in various fields, influencing its solubility, stability, and interaction with other molecules.

Table 1: General Chemical Properties of 6-Octanoyl Sucrose

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₆ O ₁₂	[1]
Molecular Weight	468.49 g/mol	[1]
IUPAC Name	[(2R,3S,4S,5R,6R)-6- [(2S,3S,4S,5R)-3,4-dihydroxy- 2,5-bis(hydroxymethyl)oxolan- 2-yl]oxy-3,4,5-trihydroxyoxan- 2-yl]methyl octanoate	[1] [2]
CAS Number	13039-39-9	[1] [2]
Synonyms	6-O-Octanoylsucrose, 6- Capryloylsucrose, Sucrose 6- octanoate	[1]

Table 2: Physical Properties of 6-Octanoyl Sucrose

Property	Value	Source
Physical State	Crystalline solid	
Melting Point	Data not available	
Boiling Point (Predicted)	695.5 ± 55.0 °C	[3]
Density (Predicted)	1.42 ± 0.1 g/cm ³	[3]
Solubility	Soluble in water	
pKa (Predicted)	12.75 ± 0.70	[3]

Spectral Data

While specific spectra for **6-Octanoyl Sucrose** are not readily available in the public domain, the expected spectral characteristics can be inferred from the known spectra of sucrose and the general features of fatty acid esters.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sucrose backbone protons, typically in the range of 3.2-5.5 ppm. Additional signals

corresponding to the octanoyl chain will be present, including a triplet around 0.9 ppm for the terminal methyl group, a multiplet around 1.2-1.6 ppm for the methylene protons, and a triplet around 2.3 ppm for the methylene group adjacent to the carbonyl.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the 12 carbons of the sucrose moiety (typically in the 60-105 ppm range) and the 8 carbons of the octanoyl group. The carbonyl carbon of the ester will appear around 173 ppm.[4][5]
- FT-IR: The infrared spectrum will exhibit a broad absorption band in the region of 3600-3200 cm^{-1} due to the O-H stretching of the hydroxyl groups of sucrose. A strong absorption peak around 1735 cm^{-1} will be present, which is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the sucrose backbone will appear in the 1200-1000 cm^{-1} region.[6][7][8][9]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **6-Octanoyl Sucrose** (468.49 g/mol). Fragmentation patterns would likely involve the cleavage of the glycosidic bond and the ester linkage.[10][11]

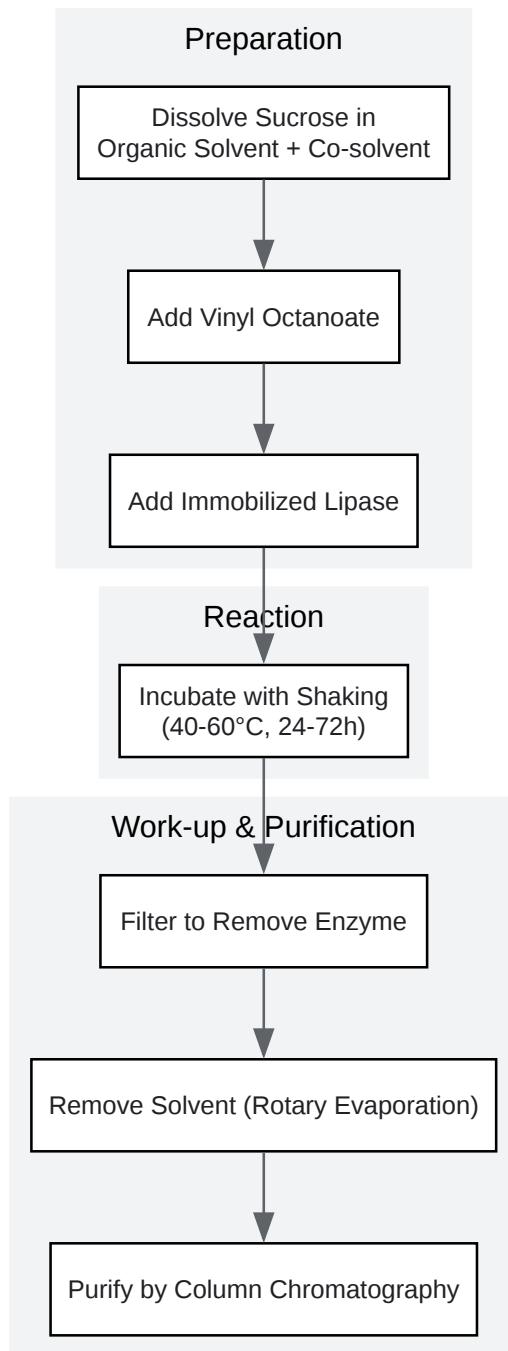
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **6-Octanoyl Sucrose**.

Enzymatic Synthesis of 6-Octanoyl Sucrose

Enzymatic synthesis is a preferred method for the regioselective acylation of sucrose, offering mild reaction conditions and high specificity. Lipases are commonly used enzymes for this purpose.[12][13][14][15]

Materials:


- Sucrose
- Vinyl octanoate (or octanoic acid)
- Immobilized lipase (e.g., from *Candida antarctica* B, *Humicola lanuginosa*)
- Organic solvent (e.g., 2-methyl-2-butanol, tert-amyl alcohol)[13]

- Co-solvent (e.g., Dimethyl sulfoxide - DMSO)[13]
- Molecular sieves (for anhydrous conditions)
- Shaking incubator
- Rotary evaporator

Protocol:

- Reaction Setup: In a clean, dry flask, dissolve sucrose in a suitable organic solvent. A co-solvent like DMSO may be added to enhance sucrose solubility.[13] Add vinyl octanoate to the solution. The molar ratio of sucrose to the acyl donor can be optimized, but a ratio of 1:1 to 1:5 is a common starting point.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for efficient conversion.
- Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitate for a specified period (e.g., 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
- Solvent Removal: Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure.
- Purification: The resulting crude product, containing **6-Octanoyl Sucrose**, unreacted sucrose, and by-products, can be purified using column chromatography.

Workflow for Enzymatic Synthesis of 6-Octanoyl Sucrose

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic synthesis of **6-Octanoyl Sucrose**.

Purification by Column Chromatography

Column chromatography is a standard technique for separating and purifying sucrose esters from the reaction mixture.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

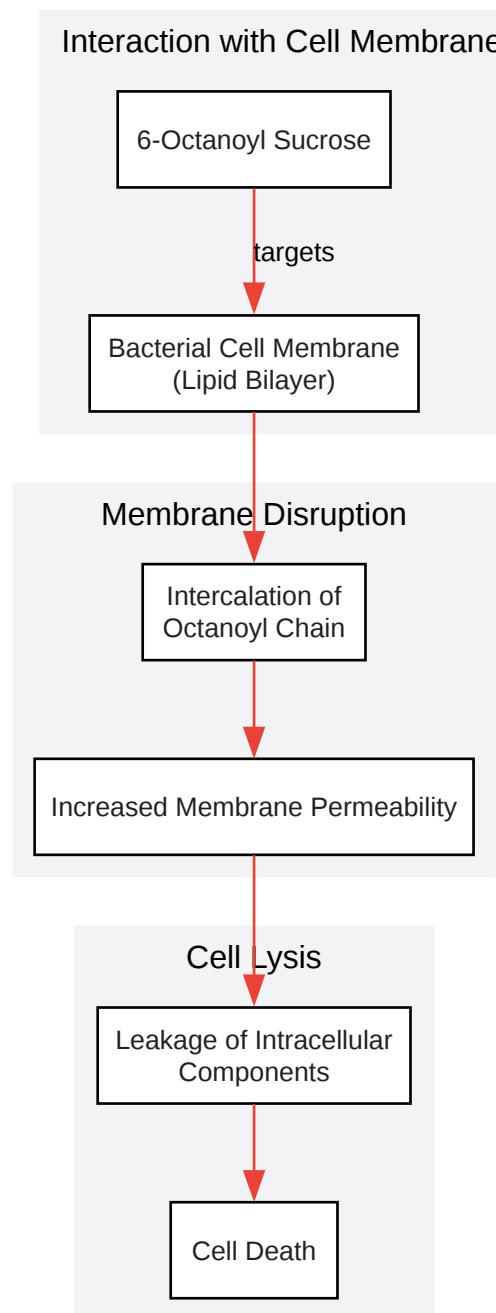
Materials:

- Crude **6-Octanoyl Sucrose** mixture
- Silica gel (for column chromatography)
- Eluent: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a mixture of chloroform and methanol, or ethyl acetate and hexane.
- Glass column
- Fraction collector (optional)
- TLC plates and developing chamber

Protocol:

- Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the glass column and allow the silica to settle into a packed bed. A layer of sand can be added to the top to protect the silica bed.
- Sample Loading: Dissolve the crude **6-Octanoyl Sucrose** mixture in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
- Elution: Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture).
- Fraction Collection: Collect the eluate in a series of fractions.
- Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a p-anisaldehyde stain and heating).

- Product Isolation: Combine the fractions containing the pure **6-Octanoyl Sucrose** (as determined by TLC).
- Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified **6-Octanoyl Sucrose**.


Biological Activities and Signaling Pathways

Sucrose esters, including **6-Octanoyl Sucrose**, have been reported to exhibit a range of biological activities. Their amphiphilic nature allows them to interact with biological membranes, which is often the basis of their mechanism of action.

Antimicrobial Activity

Sucrose esters have demonstrated antimicrobial properties against various bacteria and fungi. [21][22][23][24][25] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[21][22] The lipophilic fatty acid chain of the sucrose ester intercalates into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[21]

Antimicrobial Mechanism of 6-Octanoyl Sucrose

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Octanoylsucrose | C₂₀H₃₆O₁₂ | CID 10412331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. 6-Octanoyl Sucrose | 13039-39-9 [amp.chemicalbook.com]
- 4. Sucrose(57-50-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public.jenck.com [public.jenck.com]
- 8. Sucrose [webbook.nist.gov]
- 9. Carbohydrate IR Spectra [glycodata.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipase-catalyzed regioselective acylation of sucrose in two-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. cup.edu.cn [cup.edu.cn]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Column chromatographic purification of octanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Octanoyl Sucrose: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123093#6-octanoyl-sucrose-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com